molecular formula C10H11N5O4 B13822123 Adenosine Dialdehyde (ADOX)

Adenosine Dialdehyde (ADOX)

Cat. No.: B13822123
M. Wt: 265.23 g/mol
InChI Key: ILMNSCQOSGKTNZ-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Adenosine dialdehyde can be synthesized through the periodate oxidation of adenosine. The reaction involves the cleavage of the C2-C3 bond of the ribose moiety in adenosine, resulting in the formation of two aldehyde groups. The reaction is typically carried out in an aqueous solution at room temperature with sodium periodate as the oxidizing agent .

Industrial Production Methods: While specific industrial production methods for adenosine dialdehyde are not well-documented, the synthesis generally follows the same principles as laboratory preparation. The scalability of the process would involve optimizing reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Adenosine dialdehyde primarily undergoes oxidation reactions due to the presence of aldehyde groups. It can also participate in nucleophilic addition reactions, forming various derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Adenosine dialdehyde itself is the major product of the oxidation of adenosine.

    Nucleophilic Addition: Schiff bases and other derivatives can be formed depending on the nucleophile used.

Mechanism of Action

Adenosine dialdehyde exerts its effects by inhibiting S-adenosylhomocysteine hydrolase, an enzyme involved in the metabolism of S-adenosylhomocysteine. This inhibition leads to the accumulation of S-adenosylhomocysteine, which in turn inhibits methyltransferases. This inhibition affects various biological processes, including DNA methylation, protein methylation, and signal transduction .

Comparison with Similar Compounds

Uniqueness: Adenosine dialdehyde is unique in its ability to irreversibly inhibit S-adenosylhomocysteine hydrolase, making it a valuable tool for studying methylation processes. Its specificity and potency distinguish it from other methyltransferase inhibitors.

Properties

Molecular Formula

C10H11N5O4

Molecular Weight

265.23 g/mol

IUPAC Name

(2S)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-hydroxypropanal

InChI

InChI=1S/C10H11N5O4/c11-9-8-10(13-4-12-9)15(5-14-8)7(3-18)19-6(1-16)2-17/h1,3-7,17H,2H2,(H2,11,12,13)/t6-,7-/m1/s1

InChI Key

ILMNSCQOSGKTNZ-RNFRBKRXSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@@H](C=O)O[C@@H](CO)C=O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(CO)C=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.